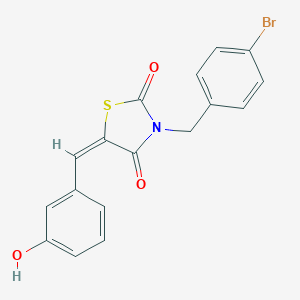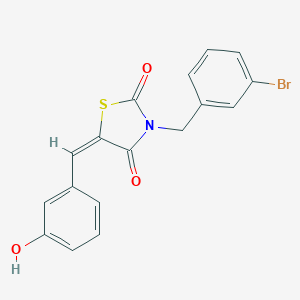![molecular formula C28H27N3O5 B305876 2-(2-methoxy-6-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B305876.png)
2-(2-methoxy-6-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxy-6-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide, commonly known as MMPI or MMP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
MMPI exerts its pharmacological effects by inhibiting the activity of MMPs. MMPs are involved in the degradation of extracellular matrix (ECM) components, including collagen, elastin, and proteoglycans. MMPs play a crucial role in tissue remodeling, wound healing, and angiogenesis. However, the dysregulation of MMP activity has been implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. MMPI inhibits the activity of MMPs by binding to the active site of the enzyme, thereby preventing the degradation of ECM components.
Biochemical and Physiological Effects
MMPI has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MMPI inhibits the activity of MMPs, thereby preventing the degradation of ECM components. In vivo studies have shown that MMPI can reduce tumor growth and metastasis in animal models of cancer. MMPI has also been shown to reduce joint destruction and inflammation in animal models of arthritis. Furthermore, MMPI has been shown to reduce atherosclerotic plaque formation in animal models of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MMPI has several advantages for lab experiments. MMPI is a potent inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various diseases. MMPI has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, MMPI has some limitations for lab experiments. MMPI is a complex molecule that requires expertise in organic chemistry for synthesis. MMPI is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on MMPI. One area of research is the development of more potent and selective MMP inhibitors. Another area of research is the identification of new therapeutic applications for MMPI, including the treatment of neurological disorders and infectious diseases. Furthermore, the development of new drug delivery systems for MMPI may enhance its therapeutic efficacy and reduce its side effects. Finally, the development of biomarkers for MMP activity may facilitate the identification of patients who may benefit from MMP inhibitors like MMPI.
Conclusion
In conclusion, MMPI is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI inhibits the activity of MMPs, which play a crucial role in tissue remodeling and degradation. MMPI has been shown to have a range of biochemical and physiological effects, including the reduction of tumor growth, joint destruction, and atherosclerotic plaque formation. MMPI has several advantages for lab experiments, including its potency and safety profile, but also has some limitations, including its complexity and cost. Future research on MMPI may lead to the development of new and more effective therapies for various diseases.
Synthesemethoden
The synthesis of MMPI involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 4-methylphenylhydrazine, followed by the condensation of the resulting hydrazide with 4-methylbenzyl isocyanate. The final product is obtained after reacting the resulting intermediate with 2-(2-methoxy-6-formylphenoxy)acetic acid. The synthesis of MMPI is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. MMPI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a crucial role in tissue remodeling and degradation. MMPs are involved in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. MMPI has been shown to inhibit the activity of MMPs, thereby preventing tissue degradation and promoting tissue repair.
Eigenschaften
Produktname |
2-(2-methoxy-6-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide |
|---|---|
Molekularformel |
C28H27N3O5 |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
2-[2-methoxy-6-[(E)-[1-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H27N3O5/c1-18-7-11-20(12-8-18)16-31-27(33)23(30-28(31)34)15-21-5-4-6-24(35-3)26(21)36-17-25(32)29-22-13-9-19(2)10-14-22/h4-15H,16-17H2,1-3H3,(H,29,32)(H,30,34)/b23-15+ |
InChI-Schlüssel |
AEEYHLNJJAKACB-HZHRSRAPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OCC(=O)NC4=CC=C(C=C4)C)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)OC)OCC(=O)NC4=CC=C(C=C4)C)NC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)OC)OCC(=O)NC4=CC=C(C=C4)C)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl {5-[4-(acetylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305793.png)

![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

![N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305803.png)
![({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B305807.png)
![1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B305809.png)
amino]acetamide](/img/structure/B305810.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B305811.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305813.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305815.png)
![N-(2-fluorophenyl)-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B305816.png)
![2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B305817.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methoxybenzyl)acetamide](/img/structure/B305818.png)